molecular formula C22H19F2N5O3 B2716725 2-(2-fluorophenoxy)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide CAS No. 922137-39-1

2-(2-fluorophenoxy)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide

Cat. No.: B2716725
CAS No.: 922137-39-1
M. Wt: 439.423
InChI Key: DIWLUYOBYSGVNV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a fluorobenzyl group, and a fluorophenoxyacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the Fluorophenoxyacetamide Moiety: This step may involve the reaction of the intermediate with 2-fluorophenoxyacetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the benzyl and phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(2-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-chlorophenoxy)acetamide
  • N-(2-(5-(2-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-bromophenoxy)acetamide

Uniqueness

The presence of fluorine atoms in 2-(2-fluorophenoxy)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide imparts unique properties such as increased metabolic stability and potential for specific biological interactions, distinguishing it from its chlorinated or brominated analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O3/c23-17-6-2-1-5-15(17)12-28-14-26-21-16(22(28)31)11-27-29(21)10-9-25-20(30)13-32-19-8-4-3-7-18(19)24/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWLUYOBYSGVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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